Tetrabromonickelate(2-)
Description
Properties
Molecular Formula |
Br4Ni-2 |
|---|---|
Molecular Weight |
378.31 g/mol |
IUPAC Name |
tetrabromonickel(2-) |
InChI |
InChI=1S/4BrH.Ni/h4*1H;/q;;;;+2/p-4 |
InChI Key |
LCONEIPZWRWORK-UHFFFAOYSA-J |
SMILES |
[Ni-2](Br)(Br)(Br)Br |
Canonical SMILES |
[Ni-2](Br)(Br)(Br)Br |
Origin of Product |
United States |
Electrochemical Behavior and Redox Chemistry
Cyclic Voltammetry and Differential Pulse Voltammetry Studies
While specific cyclic voltammetry and differential pulse voltammetry data for the [NiBr₄]²⁻ anion itself are not extensively detailed in the provided search results, the electrochemical behavior of related nickel complexes has been studied. For instance, investigations into nickel(II) trifluoromethyl complexes have utilized these techniques to understand their redox processes. researchgate.net These studies show that upon oxidation, nickel complexes can release radicals and form new, charge-neutral species that can be further oxidized at more positive potentials. researchgate.net
Influence of Counter-Ion Selection on Product Yield and Purity
Characterization of Redox Potentials and Electron Transfer Processes
The characterization of redox potentials is crucial for understanding the feasibility of oxidation and reduction reactions involving the tetrabromonickelate(2-) complex. The formal oxidation state of nickel in [NiBr₄]²⁻ is +2. Computational analyses of related nickel complexes have shown that the actual oxidation state can be influenced by the high covalency of the metal-ligand bonds. researchgate.net
The electron transfer processes in nickel complexes can be complex, sometimes involving the ligands directly. The study of these processes is essential for applications in areas such as catalysis.
Thermal Stability and Decomposition Pathways
The thermal stability of tetrabromonickelate(2-) salts is dependent on the nature of the cation. For example, 1,1,1-trimethylhydrazinium (B8733633) tetrabromonickelate, [H₂NN(CH₃)₃]₂[NiBr₄], is stable in the temperature range of 70°C to 260°C. wikipedia.orgwikiwand.com Above this temperature, it likely undergoes decomposition. At room temperature, this particular salt is unstable and decomposes to form polymeric trimethylhydrazinium nickel tribromide. wikipedia.orgwikiwand.com
Another example is tetraphenylphosphonium (B101447) tetrabromonickelate(II), which is a dark blue solid. wikipedia.org When heated above 260°C, it changes color to green and melts at 273°C, indicating a structural change or decomposition. wikipedia.org Bis-(tetra-n-butylammonium) tetrabromonickelate is reported to melt around 83°C. wikipedia.org
The decomposition pathways of tetrabromonickelate(2-) complexes can be influenced by the solvent in which they are dissolved. In polar solvents, decomposition via solvolysis is a common pathway. wikipedia.org
The following table summarizes the thermal properties of some tetrabromonickelate(2-) salts.
| Compound | Melting Point (°C) | Decomposition Information |
| Bis-(tetra-n-butylammonium) tetrabromonickelate | ~83 | - |
| Tetraphenylphosphonium tetrabromonickelate(II) | 273 | Color change to green above 260°C |
| 1,1,1-Trimethylhydrazinium tetrabromonickelate | - | Stable between 70°C and 260°C. Decomposes at room temperature. |
| Bis-(benzo[e]-1,3-dithiepan-2-diethylimmonium) tetrabromonickelate | 166 | - |
Theoretical and Computational Studies on Tetrabromonickelate 2
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. rowansci.com It allows for the prediction of various molecular characteristics, including geometry, orbital energies, and charge distribution. rowansci.comnumberanalytics.com DFT calculations have been instrumental in providing insights into the electronic structure and bonding of transition metal complexes. nih.govaps.org
DFT calculations can accurately predict the geometrical parameters of molecules. nih.govarxiv.org For the tetraboromonickelate(2-) anion, DFT would be used to determine the Ni-Br bond lengths and the Br-Ni-Br bond angles, confirming its tetrahedral geometry. wikipedia.org Conformational analysis, the study of different spatial arrangements of a molecule, is also a key application of DFT. numberanalytics.com While the [NiBr₄]²⁻ ion itself is a simple tetrahedral structure, computational methods can be used to explore its interactions and potential distortions in various chemical environments. numberanalytics.comnobelprize.org
Interactive Data Table: Predicted Geometrical Parameters for [NiBr₄]²⁻
| Parameter | Predicted Value |
| Ni-Br Bond Length | ~2.40 Å |
| Br-Ni-Br Bond Angle | ~109.5° |
Note: The values presented are typical and may vary slightly depending on the specific computational method and basis set used.
The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. rowansci.com DFT calculations provide a detailed picture of these orbitals, including their energies and spatial distributions. nih.gov For [NiBr₄]²⁻, analysis of the molecular orbitals reveals the nature of the bonding between the nickel ion and the bromide ligands. nih.gov
The distribution of electron density within the molecule can also be calculated, providing insights into the partial charges on each atom. rowansci.com This information is crucial for understanding the reactivity and intermolecular interactions of the complex. irjweb.com
Interactive Data Table: Calculated Properties from Molecular Orbital Analysis
| Property | Description | Significance for [NiBr₄]²⁻ |
| HOMO | Highest Occupied Molecular Orbital | Represents the outermost electrons and is involved in electron donation. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the lowest energy site for accepting electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates the chemical reactivity and electronic stability of the molecule. irjweb.com |
| Mulliken Charges | Partial charges on each atom | Reveals the ionic/covalent character of the Ni-Br bonds. |
Prediction of Geometrical Parameters and Conformational Analysis
Ligand Field Theory Applications for Spectroscopic Data Interpretation
Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory used to describe the electronic structure and bonding in transition metal complexes. chemistryjournals.netreading.ac.uk It is particularly useful for interpreting the electronic absorption spectra of these compounds. chemistryjournals.netuni-siegen.de
The visible absorption spectrum of tetraboromonickelate(2-) shows characteristic absorption bands. A strong band near 710 nm is attributed to the ³T₁(F) → ³T₁(P) electronic transition, and another significant absorption in the near-infrared region around 770 nm corresponds to the ³T₁(F) → ³A₂(F) transition. wikipedia.org LFT provides a framework for assigning these transitions and understanding how the energies of the d-orbitals of the Ni²⁺ ion are split by the tetrahedral field of the bromide ligands. chemistryjournals.netacs.org
Advanced Quantum Chemical Approaches to Bonding Nature
While DFT is a widely used and effective method, more advanced quantum chemical approaches can provide even deeper insights into the nature of chemical bonding. ebsco.com These methods, such as multireference configuration interaction (MRCI) and coupled-cluster (CC) theory, can more accurately account for electron correlation effects, which are important in transition metal complexes. nih.gov
The application of these advanced methods to [NiBr₄]²⁻ can help to precisely quantify the degree of covalency in the Ni-Br bonds and provide a more nuanced understanding of the electronic structure than what is achievable with standard DFT. researchgate.net Quantum chemical topology, another advanced approach, analyzes the electron density to characterize chemical bonding. sciencesconf.orgskoltech.ru
Molecular Dynamics Simulations for Solution and Solid-State Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govrsc.org This technique allows for the investigation of the behavior of [NiBr₄]²⁻ in both solution and the solid state. mdpi.comnih.gov
In solution, MD simulations can model the interactions between the [NiBr₄]²⁻ anion and solvent molecules, providing insights into solvation effects and the stability of the complex. arxiv.org In the solid state, these simulations can be used to understand the crystal packing, phase transitions, and dynamic processes within the crystalline lattice. nih.gov Combining MD simulations with experimental techniques like solid-state NMR can provide a comprehensive picture of molecular behavior. nih.govnih.gov
Reactivity and Solution Chemistry of Tetrabromonickelate 2
Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) of [NiBr₄]²⁻ Salts
Thermogravimetric analysis measures the change in mass of a substance as a function of temperature, providing critical information about its thermal stability and decomposition profile. While specific TGA curves for a wide range of tetrabromonickelate(2-) salts are not extensively documented in publicly available literature, the thermal decomposition patterns can be inferred from studies on analogous tetraalkylammonium and other complex metal halide salts.
The general decomposition mechanism for salts with organic cations, such as tetraalkylammonium tetrabromonickelates, involves multi-stage processes. The initial weight loss typically corresponds to the decomposition and volatilization of the organic cations. For instance, in the TGA of related tetraalkylammonium salts, the removal of the organic component is often observed at temperatures between 200 °C and 400 °C. A study on ((C₄H₉)₄N)₂Mo₆O₁₉ showed a distinct weight loss between 300 °C and 410 °C, attributed to the removal of the two tetrabutylammonium (B224687) cations nih.gov. A similar initial decomposition step is expected for salts like bis(tetrabutylammonium) tetrabromonickelate(II).
Following the loss of the organic cations, further decomposition of the remaining inorganic nickel bromide residue would occur at higher temperatures. The final products of the thermal decomposition of nickel(II) halide complexes are typically nickel oxides if the analysis is conducted in an air or oxygen atmosphere, or nickel sulfide (B99878) if sulfur-containing ligands are present mdpi.comumich.edu. For [NiBr₄]²⁻ salts heated in an inert atmosphere, the decomposition would eventually lead to the formation of nickel(II) bromide and subsequently, upon further heating, potentially nickel metal and bromine gas, though the exact pathway and temperatures depend on the specific salt and experimental conditions.
Table 1: Expected TGA Decomposition Stages for a Representative Tetraalkylammonium Tetrabromonickelate(II) Salt
| Temperature Range (Approx.) | Process | Expected Mass Loss |
| 200–400 °C | Decomposition and volatilization of the organic tetraalkylammonium cations. | Dependent on the molecular weight of the cation. |
| > 400 °C | Decomposition of the remaining nickel bromide residue. | Dependent on the final product (e.g., NiO, Ni). |
Note: The temperature ranges are approximate and can vary significantly based on the specific cation and the heating rate used during the analysis.
Differential Thermal Analysis (DTA) of Phase Transitions and Decomposition
Differential thermal analysis is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This method is highly sensitive to thermal events such as phase transitions, melting, and decomposition. nih.govresearchgate.netnist.gov
Studies on various tetrahalo-metallate(II) salts have revealed the presence of structural phase transitions, which are observable as endothermic or exothermic peaks in a DTA or Differential Scanning Calorimetry (DSC) curve. These transitions involve a change in the crystal structure without a loss of mass. For example, a study on tetraethylammonium (B1195904) tetrachloronickelate(II), a closely related compound, noted a reversible structural discontinuity around 218 K (-55 °C), indicating a low-temperature phase transition rsc.org. It is plausible that tetrabromonickelate(II) salts with similar cations, like bis(tetraethylammonium) tetrabromonickelate(II), could exhibit similar phase behavior.
At higher temperatures, DTA curves show sharp endothermic peaks corresponding to the melting of the salt, followed by endothermic or exothermic peaks related to decomposition processes. The melting point is a characteristic property of the salt. For example, tetra-n-butylammonium tetrabromonickelate has a reported melting point of approximately 83 °C. In contrast, 1,1,1-trimethylhydrazinium (B8733633) tetrabromonickelate is stable up to 260 °C, at which point it decomposes.
DSC thermograms of long-chain N-alkylpyridinium tetrabromonickelate salts, specifically [C₁₀mpyr]₂[NiBr₄] and [C₁₂mpyr]₂[NiBr₄], show distinct thermal events corresponding to phase transitions and melting before decomposition occurs.
Table 2: Observed Thermal Events by DTA/DSC for Selected Tetrabromonickelate(II) and Related Salts
| Compound | Thermal Event | Temperature (°C) | Reference |
| Tetra-n-butylammonium tetrabromonickelate | Melting | ~83 | |
| 1,1,1-Trimethylhydrazinium tetrabromonickelate | Decomposition | 260 | |
| Tetraethylammonium tetrachloronickelate(II) | Phase Transition | ~ -55 (218 K) | rsc.org |
The combination of DTA and TGA provides a comprehensive understanding of the thermal properties of tetrabromonickelate(2-) salts, revealing a landscape of structural phase transitions at lower temperatures and multi-step decomposition pathways at elevated temperatures, heavily influenced by the associated cation.
Future Research Directions and Unexplored Avenues for Tetrabromonickelate 2
Development of Novel and Sustainable Synthetic Methodologies
Traditional syntheses of tetrabromonickelate(2-) salts often rely on solvent-based methods. wikipedia.org Future research should prioritize the development of more sustainable and environmentally benign synthetic routes. These "green chemistry" approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances. rsc.orgscispace.comresearchgate.net
One promising avenue is the exploration of mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions. nih.govacs.org The synthesis of various nickel(II) complexes has been successfully achieved through ball-milling, suggesting that this method could be adapted for the quantitative preparation of tetrabromonickelate(2-) salts. rsc.orgcolab.wschula.ac.th This approach would eliminate the need for volatile organic solvents, which are often toxic and difficult to recycle. rsc.org
Another area for development is the use of alternative, greener solvents or even solvent-free conditions for traditional synthetic methods. rsc.org The principles of green chemistry encourage the use of water, supercritical fluids, or ionic liquids as reaction media. Investigating the synthesis of [NiBr₄]²⁻ in these systems could lead to more sustainable processes.
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Mechanochemistry | Solvent-free, reduced waste, high yields | Ball-milling, solid-state reactions |
| Green Solvents | Reduced toxicity, improved safety | Use of water, ionic liquids, supercritical fluids |
| Solvent-free Thermal Methods | Energy efficiency, simplified purification | Reactions in molten salt media |
Exploration of Dynamic Processes in Solution and Solid State using Advanced Spectroscopies
The dynamic behavior of the tetrabromonickelate(2-) anion, both in solution and in the solid state, remains an area ripe for exploration. Advanced spectroscopic techniques can provide unprecedented insights into these processes.
Ultrafast transient absorption (TA) spectroscopy, for instance, can be employed to study the excited-state dynamics of [NiBr₄]²⁻. nih.govresearchgate.netcaltech.edu While studies have been conducted on other Ni(II) aryl halide complexes, a detailed investigation into the photophysics of tetrabromonickelate(2-) could reveal information about metal-to-ligand charge transfer (MLCT) states and their lifetimes. researchgate.netcaltech.edu This knowledge is crucial for potential applications in photoredox catalysis.
In the solid state, advanced nuclear magnetic resonance (NMR) techniques offer powerful tools for characterizing the local environment of the nickel and bromide nuclei. wikipedia.orgnih.govpreprints.org High-resolution solid-state NMR can provide information on the structure and dynamics of the complex, complementing data from X-ray diffraction. rsc.organr.fr Furthermore, variable-temperature UV-Vis-NIR spectroscopy can be used to study thermochromic phase transitions and equilibria between different coordination geometries in both solution and the solid state. nih.govdtic.mil
| Spectroscopic Technique | Information Gained | Potential Applications |
| Ultrafast Transient Absorption | Excited-state lifetimes, charge transfer dynamics | Photocatalysis, light-harvesting systems |
| Solid-State NMR | Local structure, dynamics, phase transitions | Materials characterization, understanding polymorphism |
| Variable-Temperature UV-Vis-NIR | Thermochromism, coordination equilibria | Smart materials, sensors |
In-depth Computational Modeling of Reactivity and Electronic Structure
Computational chemistry provides a powerful lens through which to examine the electronic structure and reactivity of tetrabromonickelate(2-). While the electronic spectrum of [NiBr₄]²⁻ is known, modern computational methods can offer a more nuanced understanding of its properties. wikipedia.org
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to accurately predict the electronic absorption spectra and assign the observed transitions. nih.gov Furthermore, high-level ab initio methods, such as CASSCF/CASPT2, can provide a detailed picture of the multiconfigurational nature of the ground and excited electronic states. nih.govresearchgate.net Such studies would be invaluable for interpreting experimental data from advanced spectroscopic techniques.
Computational modeling can also be used to investigate the reactivity of the tetrabromonickelate(2-) anion. For example, the mechanisms of ligand exchange reactions with solvent molecules or other potential ligands could be elucidated. researchgate.net Understanding the thermodynamics and kinetics of these processes is key to controlling the behavior of the complex in various applications.
| Computational Method | Key Insights | Relevance |
| DFT/TD-DFT | Electronic structure, spectral prediction, reactivity | Interpretation of experimental data, catalyst design |
| CASSCF/CASPT2 | Accurate excited-state energies, multiconfigurational character | Understanding photophysics, complex electronic structures |
| Molecular Dynamics (MD) | Solvation dynamics, ligand exchange mechanisms | Predicting behavior in solution, materials design |
Potential for Integration into Novel Functional Materials and Systems
The intrinsic properties of the tetrabromonickelate(2-) anion make it an attractive building block for a variety of functional materials. Future research should focus on the rational design and synthesis of materials that exploit these properties.
One area of interest is the development of novel catalytic systems. Nickel complexes are known to be active catalysts for a range of organic transformations. nih.govscielo.br The tetrabromonickelate(2-) anion could serve as a precursor for catalytically active species or be incorporated into metal-organic frameworks (MOFs) with catalytic properties. evitachem.com For instance, its use in light-driven dual catalytic C-N cross-coupling reactions is a plausible area of investigation. nih.gov
The thermochromic properties of some tetrabromonickelate(2-) salts, where the color changes with temperature due to a change in coordination geometry, present opportunities for the development of "smart" materials. acs.org These could find applications as temperature sensors or in responsive coatings.
| Material Type | Potential Function | Key Properties of [NiBr₄]²⁻ |
| Catalysts | Organic synthesis, cross-coupling reactions | Lewis acidity, redox activity |
| Thermochromic Materials | Temperature sensors, smart windows | Reversible changes in coordination geometry |
| Magnetic Materials | Data storage, spintronics | Paramagnetism of Ni(II) center |
Investigation of Anion-π Interactions and Weak Supramolecular Interactions
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a largely unexplored frontier for tetrabromonickelate(2-). nih.govresearchgate.netutwente.nl Anion-π interactions, the attractive forces between an anion and an electron-deficient aromatic system, are a key type of non-covalent bond. nih.govresearchgate.netrsc.org Investigating whether the [NiBr₄]²⁻ anion can participate in such interactions with suitable aromatic partners could lead to the design of novel host-guest systems and self-assembled architectures. nih.govchem8.org
The self-assembly of [NiBr₄]²⁻ with organic cations or other molecular components could lead to the formation of complex supramolecular structures with emergent properties. sci-hub.stkoreascience.kr These could range from discrete molecular capsules to extended networks with applications in areas such as molecular recognition and materials science.
| Interaction/Concept | Research Focus | Potential Outcomes |
| Anion-π Interactions | Co-crystallization with electron-deficient aromatics | Novel host-guest systems, self-assembled materials |
| Weak Supramolecular Interactions | Detailed crystallographic analysis | Crystal engineering, control of solid-state properties |
| Supramolecular Assembly | Combination with functional organic cations | New functional materials, molecular machines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
